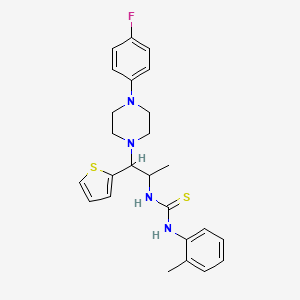
1-(1-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea is a useful research compound. Its molecular formula is C25H29FN4S2 and its molecular weight is 468.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(1-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea (commonly referred to as the fluorophenyl piperazine thiourea derivative) is a complex organic molecule that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
The compound's structure features:
- A piperazine ring substituted with a 4-fluorophenyl group.
- A thiophene moiety linked to a propan-2-yl backbone.
- A thiourea functional group that enhances its biological interactions.
The biological activity of this thiourea derivative is primarily attributed to its ability to interact with various biological targets, including:
- Receptor Binding: The compound may act as a ligand for neurotransmitter receptors, influencing signal transduction pathways.
- Enzyme Inhibition: It has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic effects against various diseases.
Antimicrobial Activity
Research indicates that thiourea derivatives possess significant antimicrobial properties. For instance:
- A study demonstrated that related thiourea compounds exhibited potent antibacterial activity against pathogenic bacteria, including strains resistant to conventional antibiotics .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Thiourea Derivative A | Antibacterial | 15 |
| Thiourea Derivative B | Antifungal | 20 |
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiourea derivatives:
- The compound has been shown to inhibit the growth of various cancer cell lines, with IC50 values ranging from 3 to 14 µM for different derivatives targeting pathways involved in cancer progression .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer | 7 | Angiogenesis inhibition |
| Prostate Cancer | 10 | Cell signaling modulation |
Antioxidant Activity
Thiourea derivatives have demonstrated significant antioxidant properties:
- One study reported a reducing potential against ABTS free radicals with an IC50 value of 52 µg/mL for a related thiourea compound .
Study on Antimicrobial Properties
A recent investigation into the antimicrobial efficacy of thioureas revealed that certain derivatives effectively inhibited the growth of Mycobacterium tuberculosis. The most effective compounds displayed minimum inhibitory concentration (MIC) values as low as 13.41 µM, indicating their potential as new anti-TB agents .
Evaluation of Anticancer Effects
In another study, a series of thiourea derivatives were synthesized and tested against human leukemia cell lines. The findings indicated that some compounds exhibited IC50 values as low as 1.50 µM, suggesting strong anticancer activity and potential for further development into therapeutic agents .
Properties
IUPAC Name |
1-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4S2/c1-18-6-3-4-7-22(18)28-25(31)27-19(2)24(23-8-5-17-32-23)30-15-13-29(14-16-30)21-11-9-20(26)10-12-21/h3-12,17,19,24H,13-16H2,1-2H3,(H2,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICSQDSHNMSUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














